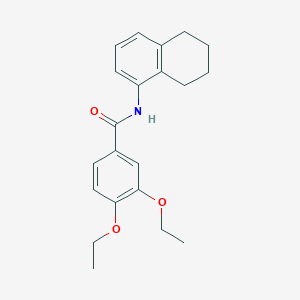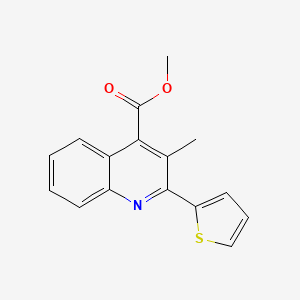
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, also known as MTMQ, is a synthetic compound with potential therapeutic properties. It belongs to the quinolinecarboxylate family and has been extensively studied for its biological activities.
作用機序
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate also activates the JNK pathway, which leads to apoptosis in cancer cells. Furthermore, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to modulate various biochemical and physiological processes in cells. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2.
実験室実験の利点と制限
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to exhibit potent biological activities at low concentrations. However, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is also unstable in acidic conditions and can degrade over time.
将来の方向性
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Future research should focus on optimizing the synthesis method and improving the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate in vivo. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate may also have potential for combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is a synthetic compound with potential therapeutic properties. It has been extensively studied for its biological activities and has shown promise as a therapeutic agent for cancer, inflammation, and bacterial infections. The synthesis method is relatively simple, and methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exhibits potent biological activities at low concentrations. However, further research is needed to optimize the synthesis method, improve the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, and investigate its pharmacokinetics and toxicity in vivo.
合成法
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate can be synthesized by reacting 2-thiophenecarboxylic acid with methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to yield methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and bacterial infections. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to have antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

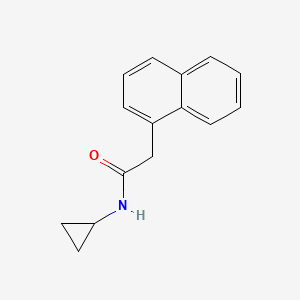
![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
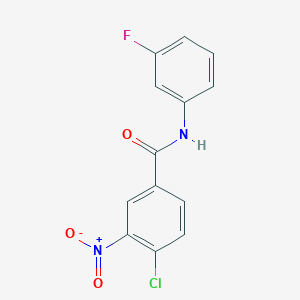
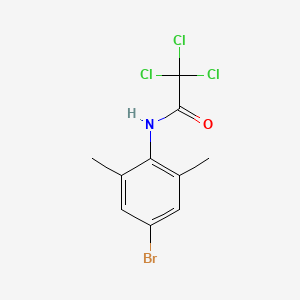
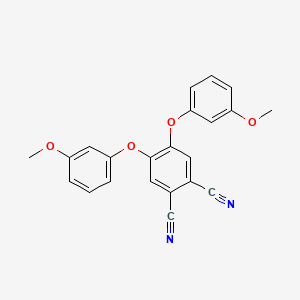
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
